molecular formula C16H21N3O4S B2496578 N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893339-00-9

N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No. B2496578
CAS RN: 893339-00-9
M. Wt: 351.42
InChI Key: SDMOIUAGCSDKTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, often involves the reaction of suitable amines with sulfonyl chlorides or other sulfonating agents. A study by Irshad et al. (2016) describes the synthesis of ethylated sulfonamides by reacting 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, followed by treatment with various alkyl/aralkyl halides, which could be analogous to the synthesis pathway of the target compound (Irshad et al., 2016).

Molecular Structure Analysis

Structural analysis of sulfonamide derivatives is typically performed using spectroscopic techniques such as IR, NMR, and mass spectrometry. The study by Sarojini et al. (2015) on sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives provides insights into the conformational preferences and hydrogen bonding patterns, which are relevant for understanding the molecular structure of N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide (Sarojini et al., 2015).

Chemical Reactions and Properties

The reactivity of sulfonamide derivatives with various chemical agents highlights their potential for diverse chemical transformations. Ghorbani-Vaghei and Veisi (2010) explored the catalytic applications of sulfonamides for the synthesis of benzimidazoles and benzodiazepines, suggesting that similar methodologies could apply to the target compound for functional group modifications or ring expansions (Ghorbani‐Vaghei & Veisi, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of sulfonamide derivatives. Studies focusing on specific sulfonamides, like those by Kumar et al. (2012) on a bromo-substituted pyrimidine derivative, offer valuable data on crystal packing, hydrogen bonding interactions, and physical state, which are pertinent for comprehending the physical characteristics of the compound (Kumar et al., 2012).

Chemical Properties Analysis

The chemical properties of N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, such as acidity/basicity, reactivity towards nucleophiles/electrophiles, and stability under various conditions, can be inferred from studies like those by Asha et al. (2010), which examine the reactivity and potential anticancer activity of substituted pyrimidines, providing insight into the compound's behavior in biological systems and its stability under physiological conditions (Asha et al., 2010).

Scientific Research Applications

Sulfonamide Applications in Therapeutics and Biotechnology

Sulfonamides have been pivotal in the development of a wide array of therapeutic agents due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The primary sulfonamide moiety is integral to many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors, among others. Novel drugs incorporating sulfonamide groups, such as apricoxib and pazopanib, show significant antitumor activity, underscoring the ongoing need for novel sulfonamides in drug development aimed at selective therapeutic targets (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity and Environmental Interactions

Sulfonamides also play a role in assessing antioxidant capacities through various assays, demonstrating the versatility of sulfonamide compounds beyond their antimicrobial properties. For instance, sulfonamide-based assays like the ABTS and DPPH tests are employed in evaluating the antioxidant activity of different substances, reflecting the chemical diversity and applicability of sulfonamides in environmental and food sciences (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Impact and Analytical Methods

The presence of sulfonamides in the environment, a consequence of their widespread use in human and veterinary medicine, has raised concerns regarding microbial resistance and human health. Analytical methods, including capillary electrophoresis, have been developed to detect and analyze sulfonamides in various matrices, addressing environmental and health-related issues stemming from their persistence and bioactivity in non-clinical settings (Hoff & Kist, 2009).

Biodegradation and Remediation

Emerging research focuses on the biodegradation of sulfonamides, highlighting the environmental resilience and adaptability of microbial communities to antibiotic contamination. Studies on bacteria capable of degrading sulfonamide antibiotics suggest new avenues for bioremediation strategies, aiming to mitigate the ecological impact of these compounds (Deng, Li, & Zhang, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by interacting with biological molecules in the body. Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, toxicity, or flammability. Without specific information about this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-5-19(11-13-9-7-6-8-10-13)24(22,23)14-12(2)17(3)16(21)18(4)15(14)20/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMOIUAGCSDKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

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